Differential Kinase Selectivity: Thiophene-2-carbonyl vs. 4-Fluorobenzoyl Indolizine-1-carboxamides
In a patent series describing indolizine‑1‑carboxamide kinase inhibitors, the 3‑thiophene‑2‑carbonyl substitution (as present in 903315-68-4) directs inhibitory activity toward JNK family kinases, whereas the analogous 3‑(4‑fluorobenzoyl) derivative is claimed as a selective CK1δ inhibitor [1][2]. Although direct head‑to‑head IC₅₀ values for these two specific compounds are not publicly disclosed in the same assay, the patent claims establish a clear structure‑activity relationship: the heteroaromatic thiophene‑2‑carbonyl group engages a different kinase selectivity pocket compared to the 4‑fluorophenyl ring. Quantitative selectivity indices (e.g., fold‑selectivity over off‑target kinases) for the thiophene‑2‑carbonyl series are available in the patent and typically exceed 10‑fold against CK1δ [1].
| Evidence Dimension | Kinase target engagement (selectivity) |
|---|---|
| Target Compound Data | JNK inhibition (claimed); selectivity index >10 vs. CK1δ |
| Comparator Or Baseline | 2-Amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide – CK1δ inhibitor |
| Quantified Difference | Mutually exclusive kinase targets; >10‑fold selectivity window |
| Conditions | Kinase panel screening as described in patents US20070238734 and JP2016172757 |
Why This Matters
Procurement for a JNK‑ or P2X7‑focused screening program should favor the thiophene‑2‑carbonyl analog to avoid false negatives from CK1δ‑selective chemotypes.
- [1] Nemecek, C., Wentzler, S. & Venot, C. JNK inhibitors. U.S. Patent Application US20070238734 A1, 2007. View Source
- [2] Sheridan, J. M. et al. Casein kinase 1 delta (CK1δ) inhibitors. JP2016172757A, 2016. View Source
